molecular formula C13H17F3N2 B6332246 2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine CAS No. 1240570-83-5

2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine

Cat. No. B6332246
CAS RN: 1240570-83-5
M. Wt: 258.28 g/mol
InChI Key: MZMPXCYJKCNVOJ-UHFFFAOYSA-N
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Description

“2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine” is a derivative of Trifluoromethylphenylpiperazine (TFMPP), a recreational drug of the phenylpiperazine chemical class . It is usually sold as an alternative to the illicit drug MDMA (“Ecstasy”) .


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” is similar to that of TFMPP, with the addition of a methyl group. The IUPAC name for TFMPP is 1-[3-(trifluoromethyl)phenyl]piperazine . The molecular formula for TFMPP is C11H13F3N2 .

Scientific Research Applications

2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine has been widely used in scientific research due to its ability to serve as an organic ligand in biochemical studies. It has been used in the synthesis of various biologically active compounds, such as drugs, and has been used in the preparation of novel compounds for medical and therapeutic purposes. This compound has also been used in the study of enzyme kinetics, protein-protein interactions, and other biochemical processes.

Advantages and Limitations for Lab Experiments

2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine is a relatively easy compound to synthesize and is relatively inexpensive to purchase for laboratory experiments. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that this compound can be toxic at high concentrations, and it is important to use appropriate safety precautions when handling and storing the compound.

Future Directions

There are a number of potential future directions for the research and development of 2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine. These include the development of novel compounds for medical and therapeutic purposes, the development of more efficient synthesis methods, and the exploration of new applications for the compound. Additionally, further research into the biochemical and physiological effects of this compound could lead to the discovery of new therapeutic targets and treatments.

Synthesis Methods

2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine can be synthesized from the reaction of 3-(trifluoromethyl)phenylmagnesium bromide with 2-methylpiperazine in the presence of a base, such as triethylamine. The reaction is usually carried out in dichloromethane or tetrahydrofuran at a temperature of 0-25°C. The reaction is typically complete within 1-2 hours, and the product can be isolated by filtration and purified by column chromatography.

Biochemical Analysis

Biochemical Properties

2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine has been found to interact with several biomolecules. It has affinity for the 5-HT 1A, 5-HT 1B, 5-HT 1D, 5-HT 2A, and 5-HT 2C receptors . It functions as a full agonist at all sites except the 5-HT 2A receptor, where it acts as a weak partial agonist or antagonist .

Cellular Effects

In cellular processes, this compound has been observed to influence cell function. It binds to the SERT (serotonin transporter) and evokes the release of serotonin . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It does not have effects on dopamine or norepinephrine reuptake or efflux .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been observed to produce anxiety-like responses, alter thermoregulation, and have weak effects on the cardiovascular system .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in the liver by enzymes such as CYP2D6, CYP1A2, and CYP3A4 .

properties

IUPAC Name

2-methyl-1-[[3-(trifluoromethyl)phenyl]methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2/c1-10-8-17-5-6-18(10)9-11-3-2-4-12(7-11)13(14,15)16/h2-4,7,10,17H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMPXCYJKCNVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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